2-Bromo-4-methoxynicotinonitrile
Overview
Description
2-Bromo-4-methoxynicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Analysis and Molecular Docking
The compound 2-Bromo-4-methoxynicotinonitrile has been a subject of interest in spectroscopic calculations, Hirshfeld surface analysis, and molecular docking studies. It has been explored for its potential as an anticancer agent. The compound's spectroscopic features were analyzed using various techniques like proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These studies helped in understanding the compound's theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties. Molecular docking studies suggested its potential role as an anticancer agent (Eşme, 2021).
Synthesis and Antibacterial Activity
This compound has been used in the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which have shown significant antibacterial activity. These derivatives were tested against a variety of aerobic and anaerobic bacteria, showing minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This research highlighted the compound's potential in creating effective antimicrobial agents (Bogdanowicz et al., 2013).
Crystal Structure and Fluorescence Analysis
The crystal structure and fluorescence properties of this compound derivatives have been studied. A specific derivative, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was synthesized and characterized, revealing that it emits strong blue fluorescence and has high thermal stability. Such properties make these derivatives valuable in the field of materials science, especially in the development of new fluorescent materials (Suwunwong et al., 2013).
Applications in Synthesis of Non-Steroidal Anti-Inflammatory Agents
This compound plays a role as an intermediate in the synthesis of non-steroidal anti-inflammatory agents. Its derivatives have been used in the preparation of drugs like nabumetone and naproxen. Research has focused on developing efficient synthesis methods for these intermediates, highlighting their importance in pharmaceutical applications (Xu & He, 2010).
Antitumor Activity in Novel Compounds
A novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole has been synthesized using this compound derivatives and screened for its in vitro antitumor activity. It displayed significant selective growth inhibition on certain cell lines, suggesting its potential as an effective therapeutic drug against cancer cell proliferation (Murali et al., 2017).
Properties
IUPAC Name |
2-bromo-4-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAHXRSUIVBUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541460 | |
Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98645-42-2 | |
Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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